![molecular formula C14H17N3 B13774011 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline is a heterocyclic compound that features a unique azepinoquinoxaline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoxaline derivative, the introduction of an ethyl group and subsequent cyclization can yield the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
- 6-phenethyl-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one
Uniqueness
3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline is unique due to its specific azepinoquinoxaline structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H17N3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
3-ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline |
InChI |
InChI=1S/C14H17N3/c1-2-17-9-7-13-14(8-10-17)16-12-6-4-3-5-11(12)15-13/h3-6H,2,7-10H2,1H3 |
InChI-Schlüssel |
DUGMAMPPGTVZQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2=NC3=CC=CC=C3N=C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)


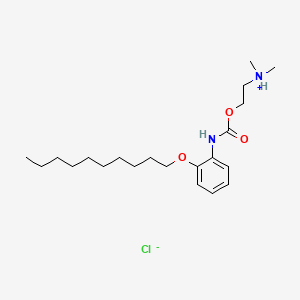
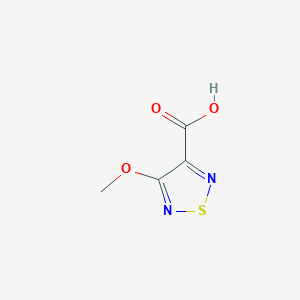

![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
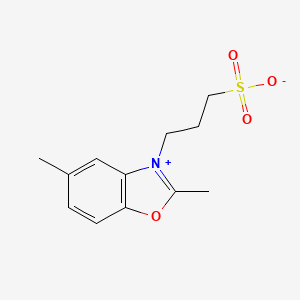

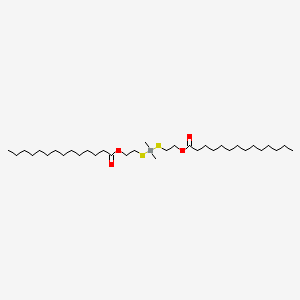
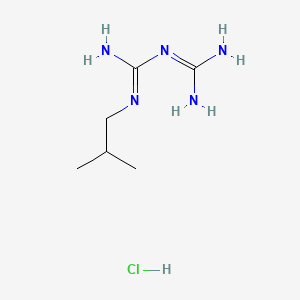
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
